molecular formula C11H13BClNO3 B1418401 (3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid CAS No. 850589-51-4

(3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Cat. No. B1418401
CAS RN: 850589-51-4
M. Wt: 253.49 g/mol
InChI Key: YKSBQRHXLMQAEJ-UHFFFAOYSA-N
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Description

“(3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C11H13BClNO3 . It has a molecular weight of 253.49 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BClNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, such as this compound, are known to be involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 253.49 .

Scientific Research Applications

Medicinal Chemistry: Pyrrolidine Scaffold in Drug Design

The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for developing novel compounds with potential therapeutic effects. The saturated five-membered ring structure of pyrrolidine allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules . This compound, with its boronic acid moiety, could be instrumental in creating selective inhibitors or modulators for various biological targets.

Biological Studies: Stereoselectivity in Drug Candidates

The stereogenicity of the pyrrolidine ring is significant in biological studies, as different stereoisomers can bind to enantioselective proteins, leading to varied biological profiles. This compound’s stereochemical configuration could be pivotal in structure-activity relationship (SAR) studies, influencing the biological activity and binding modes of drug candidates .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Mechanism of Action

Boronic acids

are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom. They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, which makes them useful in the field of medicinal chemistry .

Pyrrolidine

, a five-membered ring with one nitrogen atom, is a common structure in many natural products, including alkaloids. Compounds containing a pyrrolidine ring can exhibit a wide range of biological activities, including acting on the central nervous system .

properties

IUPAC Name

[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BClNO3/c13-10-7-8(12(16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSBQRHXLMQAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657350
Record name [3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid

CAS RN

850589-51-4
Record name [3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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